Stereospecific Inhibitory Potency of Miotine Enantiomers on Human Acetylcholinesterase (hAChE) vs. Butyrylcholinesterase (hBChE)
Miotine's chiral center yields enantiomers with markedly different inhibitory profiles. The (S)-enantiomer demonstrates a 4-fold higher potency for human acetylcholinesterase (hAChE) compared to human butyrylcholinesterase (hBChE). This contrasts with the (R)-enantiomer and highlights the critical impact of stereochemistry on target engagement [1].
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | (S)-Miotine IC50: 0.1 µM (hAChE) |
| Comparator Or Baseline | (S)-Miotine IC50: 0.406 µM (hBChE) |
| Quantified Difference | 4.06-fold greater potency for hAChE over hBChE |
| Conditions | In vitro enzyme inhibition assay using human acetylcholinesterase and human butyrylcholinesterase. IC50 values were determined via the Ellman colorimetric method at pH 8.0 and 2°C [1]. |
Why This Matters
This stereospecific selectivity profile dictates that procurement of a specific enantiomer (e.g., (S)-Miotine) is essential for assays targeting hAChE over hBChE, as the racemate or the (R)-enantiomer will yield different, non-equivalent results.
- [1] BindingDB. Entry BDBM10950 for Miotine (IC50 values for hAChE and hBChE). View Source
